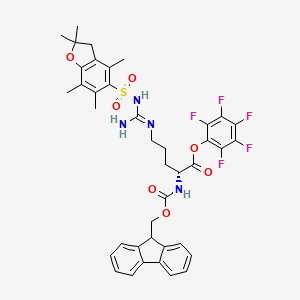

Fmoc-D-Arg(Pbf)-OPfp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUZYOYASRPHMO-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099281 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200132-33-8 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200132-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OPfp: Properties, Strategy, and Application in Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine pentafluorophenyl ester, commonly abbreviated as Fmoc-D-Arg(Pbf)-OPfp. Tailored for researchers, chemists, and professionals in drug development, this document delves into the critical physicochemical properties, strategic applications, and field-proven protocols for this advanced amino acid derivative. We will explore the synergistic roles of its constituent moieties—the D-enantiomer, the Fmoc and Pbf protecting groups, and the OPfp active ester—which collectively make it an indispensable tool for the synthesis of complex, proteolytically stable peptides.

Foundational Principles and Molecular Architecture

This compound is a highly specialized building block engineered for modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its design addresses several key challenges in peptide chemistry, particularly concerning the incorporation of the highly basic and reactive arginine residue. The molecular architecture can be deconstructed into four key components, each serving a distinct and critical function:

-

D-Arginine (D-Arg): The incorporation of a D-enantiomer, a non-proteinogenic stereoisomer of the natural L-arginine, is a deliberate strategy to enhance the resulting peptide's metabolic stability. Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acid substrates.[1][2] This resistance can dramatically increase the in-vivo half-life of peptide therapeutics.[1]

-

Fmoc Group (Nα-9-fluorenylmethyloxycarbonyl): This is the temporary protecting group for the α-amino function. Its key feature is its lability to weak bases, typically a piperidine solution, while remaining stable under the acidic conditions used for final cleavage. This property is the cornerstone of the orthogonal Fmoc/tBu SPPS strategy.[1]

-

Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The guanidino side chain of arginine is highly basic and nucleophilic, necessitating robust protection to prevent side reactions during synthesis. The Pbf group is the modern standard for this role, offering excellent protection and clean, rapid removal under strong acid conditions (e.g., Trifluoroacetic Acid, TFA), a significant improvement over older protecting groups like Mtr or Pmc.[1][3]

-

OPfp Ester (Pentafluorophenyl Ester): This is a pre-activated ester of the carboxylic acid group. The powerful electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, facilitating a rapid and efficient coupling reaction with the free N-terminal amine of the growing peptide chain. This pre-activation obviates the need for in-situ coupling reagents at the point of use, often leading to cleaner reactions, reduced risk of racemization, and fewer side products.[4][5]

Physicochemical and Handling Data

Precise knowledge of the reagent's properties is fundamental to its successful application, storage, and handling.

| Property | Value | Source(s) |

| Full Chemical Name | Nα-Fmoc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine pentafluorophenyl ester | [6] |

| CAS Number | 200132-33-8 | [6] |

| Molecular Formula | C₄₀H₃₉F₅N₄O₇S | [6] |

| Molecular Weight | 814.82 g/mol | [6] |

| Appearance | White to off-white powder | |

| Purity (Typical) | ≥90.0% (HPLC) | |

| Solubility | Soluble in DMF, DMSO | [7] |

| Melting Point | Not available (N/A) | [6] |

| Density (Computed) | 1.44 g/cm³ | [6] |

| Storage Conditions | Store at -15°C to -20°C, desiccated, and protected from light. Stable under recommended conditions. | [1][6] |

Strategic Implementation in SPPS

The use of this compound is rooted in the principles of orthogonal synthesis, where different classes of protecting groups are removed by distinct, non-interfering chemical mechanisms.

The Orthogonal Protection Scheme

The Fmoc/tBu strategy allows for the selective deprotection of the N-terminus (Fmoc group) at each cycle of amino acid addition without disturbing the acid-labile side-chain protecting groups (like Pbf and tBu). These side-chain groups are only removed at the final stage of synthesis during cleavage from the solid support with a strong acid cocktail.

Caption: Orthogonal deprotection workflow in Fmoc-SPPS.

Causality Behind Using a Pre-activated OPfp Ester

While traditional SPPS relies on in-situ activation of Fmoc-amino acids using reagents like HBTU or DIC, this process can be problematic for arginine. The carboxyl group of Fmoc-Arg(Pbf)-OH can react intramolecularly with its own side-chain amide upon activation, leading to the formation of a δ-lactam. This side product is unreactive and terminates the peptide chain, reducing the overall yield.

Using a stable, pre-activated OPfp ester circumvents this issue. The ester is prepared and purified beforehand, ensuring that the reactive species introduced to the resin is clean and less prone to side reactions.[4] Furthermore, OPfp esters react rapidly and are less susceptible to hydrolysis than many other active esters, ensuring high coupling efficiency.[5]

Validated Experimental Protocols

The following protocols are provided as a robust starting point for laboratory application. Researchers should optimize parameters based on their specific peptide sequence and solid-phase support.

Protocol 1: Manual Coupling of this compound

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Rink Amide or Wang resin, pre-swollen in DMF)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Optional: 1-hydroxybenzotriazole (HOBt) or OxymaPure as a catalyst

-

Optional: Bromophenol Blue for reaction monitoring

Methodology:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed using 20% piperidine in DMF, followed by thorough washing with DMF (5-7 times) to completely remove piperidine.

-

Coupling Solution Preparation: Dissolve 1.5 equivalents (relative to resin loading) of this compound in a minimal volume of DMF. If using a catalyst, add 1.5 equivalents of HOBt or OxymaPure to this solution. Expert Insight: While OPfp esters do not strictly require a catalyst, the addition of HOBt can accelerate the reaction and suppress potential minor side reactions.

-

Coupling Reaction: Add the coupling solution to the washed, free-amine-bearing resin. Agitate the reaction vessel at room temperature.

-

Reaction Monitoring (Self-Validation): The progress of the coupling can be monitored to ensure completion.

-

Kaiser Test: Take a small sample of resin beads after 45-60 minutes. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete reaction.

-

Bromophenol Blue (BPB) Method: If BPB is used, the solution will remain blue/purple as long as free amines are present on the resin. The reaction is complete when the solution turns yellow/green, indicating the consumption of all free amines.

-

-

Reaction Time: Typical coupling times range from 1 to 3 hours. Difficult or sterically hindered sequences may require longer reaction times or double coupling.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove any excess reagents and the pentafluorophenol byproduct. The resin is now ready for the next deprotection/coupling cycle.

Caption: A typical workflow for a single SPPS coupling cycle.

Protocol 2: Final Cleavage and Pbf Group Removal

This protocol removes the Pbf group and other acid-labile side-chain protecting groups while simultaneously cleaving the completed peptide from the resin.

Materials:

-

Dry, protected peptide-resin

-

Trifluoroacetic Acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Water (ddH₂O)

-

Optional: Dithiothreitol (DTT) or Ethanedithiol (EDT) if Trp or Cys are present

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard, robust mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O . Expert Insight: TIS and water act as scavengers.[1] The highly reactive carbocations generated from the cleavage of Pbf and other groups (like tBu) are trapped by TIS, preventing them from re-attaching to sensitive residues like tryptophan or methionine.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours. The Pbf group is highly acid-labile and is efficiently removed under these conditions.[1][3]

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add this solution dropwise into a large volume (10-20x) of ice-cold diethyl ether. The crude peptide will precipitate as a white solid.

-

Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Safety and Handling

While this compound does not have acute hazard classifications, standard laboratory safety practices are required.[8]

-

Handling: Handle as a fine powder in a well-ventilated area or fume hood to avoid inhalation of dust.[8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: The compound is sensitive to moisture and heat.[1] Store tightly sealed in a cool, dry, dark place, preferably in a freezer at -15°C to -20°C to ensure long-term stability.[6]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

-

AAPPTec, LLC. (2010). Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737258, (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoic acid. Available at: [Link]

-

LookChem. (n.d.). Cas 200132-33-8, this compound. Available at: [Link]

-

MedChemExpress Japan. (n.d.). Fmoc-D-Arg(Pbf)-OH. Available at: [Link]

-

Watanabe Chemical Industries, Ltd. (n.d.). 187618-60-6 Fmoc-D-Arg(Pbf)-OH. Available at: [Link]

-

Hudecz, F., et al. (2012). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Vaccine, 30(44), 6343-6351. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

-

Hattori, T., & Yamamoto, H. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Organic Process Research & Development. Available at: [Link]

-

Feng, Z., et al. (2022). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Frontiers in Chemistry, 10, 894901. Available at: [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Available at: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

The Art of Assembly: An In-depth Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis

Introduction: The Bedrock of Modern Peptide Science

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone of modern biomedical research and drug development, enabling the routine construction of complex peptide chains that were once the exclusive domain of laborious solution-phase chemistry.[1] This guide delves into the nuances of the most prevalent SPPS strategy: the Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) methodology. We will dissect the core principles, explore the critical choices that dictate success, and provide field-proven protocols to empower researchers in their quest to synthesize high-quality peptides.

The elegance of SPPS lies in its simplicity: a growing peptide chain is anchored to an insoluble resin support, allowing for the iterative addition of amino acids.[1] Excess reagents and byproducts are effortlessly removed by filtration and washing, streamlining the entire process.[1] The Fmoc/tBu strategy, in particular, has gained widespread adoption due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, a system of "orthogonal" protection that offers milder reaction conditions compared to the harsher Boc/Bzl approach.[2][3]

This guide is structured to provide a comprehensive understanding of the Fmoc/tBu strategy, from the foundational chemistry to the practicalities of synthesis and analysis. We will explore the "why" behind each methodological choice, empowering you to not only follow protocols but to troubleshoot and optimize them for your specific needs.

Pillar 1: The Orthogonal Protection Scheme - The Genius of Fmoc/tBu

The success of Fmoc/tBu SPPS hinges on the principle of orthogonality , where different classes of protecting groups can be removed under distinct chemical conditions without affecting each other.[2][4] This allows for the selective deprotection of the Nα-amino group for chain elongation, while the reactive side chains of the amino acids remain shielded until the final cleavage step.[2]

-

The Temporary Nα-Protecting Group: Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is the linchpin of this strategy. Its key feature is its lability to a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This deprotection occurs via a β-elimination mechanism, generating a dibenzofulvene byproduct that is scavenged by the excess base.[2] The mildness of this deprotection step is a significant advantage, preserving the acid-sensitive side-chain protecting groups and the bond linking the peptide to the resin.[1]

This orthogonal scheme is visualized below:

Caption: The orthogonal protection scheme in Fmoc/tBu SPPS.

Pillar 2: The Solid Support - Your Anchor in the Synthesis Storm

The choice of solid support, or resin, is a critical decision that influences the overall success of the synthesis.[6] The ideal resin should be chemically and mechanically stable, swell appropriately in the solvents used, and have an optimal loading capacity.[6]

Resin Composition and Properties

-

Polystyrene (PS) Resins: These are the most common and cost-effective resins. They are composed of styrene cross-linked with divinylbenzene. While robust, their hydrophobic nature can sometimes contribute to peptide aggregation.[6]

-

Polyethylene Glycol (PEG)-Grafted Resins (e.g., TentaGel®): These resins consist of PEG chains grafted onto a polystyrene core. The PEG imparts a more hydrophilic character, improving solvation of the growing peptide chain and reducing aggregation.[6] They are particularly advantageous for the synthesis of long or "difficult" sequences.

The Linker: Dictating the C-Terminus

The linker is the chemical moiety that connects the growing peptide chain to the resin. The choice of linker determines the functional group at the C-terminus of the final peptide.

| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Considerations |

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., >90% TFA) | Prone to racemization during loading of the first amino acid. Often purchased pre-loaded.[7] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Mild Acid (e.g., 1-5% TFA) | Allows for the synthesis of fully protected peptide fragments. The steric bulk of the linker can suppress diketopiperazine formation.[5][8] |

| Rink Amide Resin | Amide | Strong Acid (e.g., >90% TFA) | The choice for peptides with a C-terminal amide, which is common for many biologically active peptides.[5] |

| Sieber Amide Resin | Amide | Mild Acid (e.g., 1-5% TFA) | Useful for preparing protected peptide amides. |

Pillar 3: The Synthesis Cycle - A Step-by-Step Dissection

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain.[1] Each cycle consists of two main steps: Nα-Fmoc deprotection and amino acid coupling.[1][5]

Sources

- 1. bachem.com [bachem.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chempep.com [chempep.com]

- 7. biotage.com [biotage.com]

- 8. peptide.com [peptide.com]

The Strategic Imperative of Fmoc-D-Arg(Pbf)-OPfp in Modern Peptide Therapeutics: A Senior Application Scientist's In-Depth Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the synthesis of complex and therapeutically relevant peptides demands precision, efficiency, and the strategic use of highly specialized building blocks. Among these, Nα-9-fluorenylmethyloxycarbonyl-D-arginine(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-pentafluorophenyl ester, or Fmoc-D-Arg(Pbf)-OPfp, has emerged as a critical component for the introduction of D-arginine into peptide sequences. The incorporation of this non-natural amino acid is a key strategy for enhancing peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. This guide provides a comprehensive technical overview of this compound, delving into the synergistic roles of its constituent protective and activating groups, and offers field-proven insights into its application in solid-phase peptide synthesis (SPPS). We will explore detailed experimental protocols, address common challenges such as δ-lactam formation and racemization, and discuss the impact of this building block on the development of next-generation peptide therapeutics.

I. Deconstructing the Molecule: A Symphony of Protection and Activation

This compound is a meticulously designed molecule, with each component playing a crucial role in the successful incorporation of D-arginine into a growing peptide chain. Understanding the function of each part is fundamental to its effective use.

-

The D-Arginine Core: The presence of the D-enantiomer of arginine is a strategic choice in medicinal chemistry. Peptides incorporating D-amino acids exhibit significantly increased resistance to degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability translates to a longer biological half-life, a critical attribute for therapeutic peptides.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino group of the D-arginine. Its key advantage lies in its orthogonality to the acid-labile side-chain protecting groups and the final cleavage from the resin. The Fmoc group is stable under the acidic conditions used for side-chain deprotection but is readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for the sequential and controlled elongation of the peptide chain.[]

-

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide synthesis. The Pbf group is an acid-labile protecting group that effectively masks the guanidino functionality. Its bulky nature also helps to minimize aggregation of the growing peptide chain. The Pbf group is efficiently removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).

-

The OPfp (Pentafluorophenyl Ester) Group: This is a highly efficient activating group for the carboxyl function of the amino acid. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenyl ester an excellent leaving group, facilitating rapid and efficient amide bond formation. A significant advantage of using a pre-activated OPfp ester is the reduction of in-situ activation steps, which can sometimes lead to side reactions and racemization.[2][3] Furthermore, OPfp esters are generally stable, crystalline solids, allowing for easier handling and storage compared to some other activated forms.

dot graph TD { A[this compound] --> B{D-Arginine}; A --> C{Fmoc Group}; A --> D{Pbf Group}; A --> E{OPfp Ester}; B --> B1["Enhances Proteolytic Stability"]; C --> C1["Base-Labile α-Amino Protection"]; D --> D1["Acid-Labile Side-Chain Protection"]; E --> E1["Carboxyl Group Activation"];

} Figure 1: Functional components of this compound.

II. Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS, a cornerstone of modern peptide synthesis. The workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

A. The SPPS Cycle: A Step-by-Step Workflow

The incorporation of this compound follows the general iterative cycle of Fmoc-SPPS:

-

Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed using a solution of 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove the cleaved Fmoc group and excess piperidine.

-

Coupling: The pre-activated this compound is dissolved in a suitable solvent (typically DMF) and added to the resin. The activated carboxyl group reacts with the free N-terminal amine of the peptide chain to form a new peptide bond.

-

Washing: The resin is again washed extensively with DMF to remove unreacted amino acid and byproducts.

This cycle is repeated for each subsequent amino acid in the desired sequence.

dot graph TD { subgraph "SPPS Cycle" A(Resin-Bound Peptide with N-terminal Fmoc) -->|1. Deprotection (20% Piperidine/DMF)| B(Resin-Bound Peptide with Free N-terminus); B -->|2. Washing (DMF)| C(Washed Resin); C -->|3. Coupling (this compound)| D(Resin-Bound Peptide + 1 Residue); D -->|4. Washing (DMF)| A; end

} Figure 2: The iterative cycle of Fmoc-SPPS for incorporating this compound.

B. Detailed Experimental Protocol for Coupling

The following protocol provides a robust starting point for the efficient coupling of this compound. Optimization may be required based on the specific peptide sequence and resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure (optional catalyst)

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed and the resin has been thoroughly washed with DMF.

-

Coupling Solution Preparation: Dissolve 3 equivalents of this compound relative to the resin loading in DMF. For difficult couplings, 1 equivalent of an additive such as HOBt or OxymaPure can be added to the solution to catalyze the reaction.[3]

-

Coupling Reaction: Add the coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings or to ensure complete reaction, the coupling time can be extended or a second coupling can be performed.

-

Monitoring the Coupling: The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines and a complete reaction.

-

Washing: After a complete coupling, thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents.

C. Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. TIS is included as a scavenger to trap the reactive carbocations generated from the cleavage of the Pbf and other acid-labile protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

III. Navigating the Challenges: Causality and Mitigation Strategies

The incorporation of arginine, even in its protected form, can present challenges. A thorough understanding of the underlying causes is essential for developing effective mitigation strategies.

A. The Specter of δ-Lactam Formation

A primary side reaction during the activation of Fmoc-Arg(Pbf)-OH is the intramolecular cyclization to form a stable six-membered δ-lactam. This inactive species is incapable of coupling to the growing peptide chain, leading to deletion sequences. While the use of a pre-activated OPfp ester reduces the risk of this side reaction during the activation step, it is still a consideration, particularly if the coupling reaction is slow.

Mitigation Strategies:

-

Optimized Coupling Conditions: Using a catalyst like HOBt or OxymaPure can accelerate the desired intermolecular coupling, outcompeting the intramolecular lactam formation.

-

In Situ Activation as an Alternative: For particularly challenging sequences, in situ activation of Fmoc-D-Arg(Pbf)-OH with reagents like diisopropylcarbodiimide (DIC) and OxymaPure at elevated temperatures (e.g., 45°C) has been shown to be effective, especially in alternative solvents like N-butylpyrrolidinone (NBP).[4][5] This approach can enhance solubility and reaction kinetics.[4][5]

dot graph TD { A["this compound"] --> B{Desired Intermolecular Coupling}; A --> C{Undesired Intramolecular Cyclization}; B --> D["Peptide Chain Elongation"]; C --> E["Inactive δ-Lactam"]; E --> F["Deletion Sequence"];

} Figure 3: Competing reaction pathways for activated Fmoc-D-Arg(Pbf).

B. The Risk of Racemization

Racemization, the interconversion of the D- and L-enantiomers, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity. While urethane-based protecting groups like Fmoc generally suppress racemization, the use of highly activated esters and certain coupling conditions can increase this risk.

Mitigation Strategies:

-

Choice of Activation Method: OPfp esters are generally considered to have a lower risk of racemization compared to some in-situ coupling reagents, especially when used without a strong base.[6]

-

Control of Base: The presence of excess base can promote racemization. When using additives, careful control of the stoichiometry is important.

-

Reaction Temperature: Performing couplings at elevated temperatures can increase the rate of racemization. Temperature should be carefully controlled, especially for sensitive amino acids.

IV. Applications in Drug Development: The Impact of D-Arginine

The incorporation of D-arginine using this compound is a powerful strategy in the design of peptide-based therapeutics with improved pharmacological properties.

A. Antimicrobial Peptides (AMPs)

Many natural AMPs are rich in arginine, which contributes to their interaction with negatively charged bacterial membranes. However, their therapeutic potential is often limited by their susceptibility to proteolysis. The substitution of L-arginine with D-arginine has been shown to significantly enhance the stability of AMPs without compromising, and in some cases even improving, their antimicrobial activity.

B. Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can translocate across the cell membrane and are used to deliver various cargo molecules, including drugs and nucleic acids, into cells. Arginine-rich CPPs are particularly efficient. The use of D-arginine can increase the stability of CPPs in biological fluids, making them more effective delivery vectors.

C. Enzyme Inhibitors and Receptor Antagonists

In the design of peptide-based enzyme inhibitors or receptor antagonists, the introduction of D-amino acids can lock the peptide into a specific conformation that enhances binding affinity and selectivity. The increased stability also leads to a more prolonged therapeutic effect.

| Peptide Class | Rationale for D-Arginine Incorporation | Key Benefit |

| Antimicrobial Peptides (AMPs) | Enhance stability against bacterial proteases. | Increased therapeutic window and efficacy. |

| Cell-Penetrating Peptides (CPPs) | Improve resistance to serum proteases. | More efficient intracellular delivery of cargo. |

| Enzyme Inhibitors/Receptor Antagonists | Induce specific conformations for enhanced binding and increase stability. | Higher potency and longer duration of action. |

V. Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place, protected from moisture. OPfp esters can be susceptible to hydrolysis.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

VI. Conclusion

This compound is a highly valuable and strategically important building block in medicinal chemistry and drug development. Its well-designed combination of a base-labile N-terminal protecting group, an acid-labile side-chain protecting group, and a highly reactive C-terminal activating group facilitates the efficient and reliable incorporation of D-arginine into synthetic peptides. The resulting peptides benefit from enhanced proteolytic stability, a key determinant of therapeutic efficacy. While challenges such as δ-lactam formation and racemization exist, a thorough understanding of the underlying chemical principles and the application of appropriate mitigation strategies, as outlined in this guide, enable researchers and drug development professionals to harness the full potential of this powerful synthetic tool in the creation of novel and improved peptide-based medicines.

VII. References

-

de la Torre, B. G., Kumar, A., Alhassan, M., Bucher, C., Albericio, F., & Lopez, J. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(23), 8269-8276. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

de la Torre, B. G., et al. (2020). Supporting Information: Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent. Royal Society of Chemistry.

-

Atherton, E., & Sheppard, R. C. (1985). Peptide synthesis. Part 10. Use of pentafluorophenyl esters of fluorenylmethoxycarbonylamino acids in solid phase peptide synthesis. Tetrahedron, 44(3), 843-857.

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

Liu, T., & Liu, L. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers. [Link]

-

Abdel-Aal, A. M., et al. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 9(11), 2621–2637.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Real-Time Monitoring of Fmoc-D-Arg(Pbf)-OPfp Coupling Reactions in Solid-Phase Peptide Synthesis

Introduction: The Criticality of Monitoring Arginine Incorporation

In the intricate process of solid-phase peptide synthesis (SPPS), the incorporation of each amino acid is a critical step that dictates the purity and yield of the final peptide. Among the proteinogenic amino acids, arginine presents unique challenges due to the nucleophilic nature of its guanidinium side chain. To circumvent unwanted side reactions, the side chain is protected, commonly with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1][2][3][4] The use of pre-activated esters, such as the pentafluorophenyl (Pfp) ester of Fmoc-D-Arg(Pbf)-OH, is a strategy to enhance coupling efficiency and minimize side reactions.[5][6][7] Pfp esters are highly reactive, facilitating rapid amide bond formation, and are less susceptible to premature hydrolysis compared to other activated esters.[6][8]

However, even with these advanced reagents, the coupling of Fmoc-D-Arg(Pbf)-OPfp is not without its complexities. A significant side reaction is the intramolecular cyclization to form the inactive δ-lactam, which truncates the peptide chain and complicates purification.[2][9] The steric hindrance of the bulky Pbf group can also lead to slower coupling kinetics, particularly in sterically hindered or aggregation-prone sequences. Therefore, meticulous monitoring of the coupling reaction is not merely a quality control measure but an essential component of a successful synthesis strategy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to effectively monitor this compound coupling reactions, ensuring the integrity of the synthesized peptide.

The Chemistry of this compound Coupling and Its Challenges

The core of the coupling reaction is the nucleophilic attack of the free N-terminal amine of the growing peptide chain on the activated carbonyl carbon of the this compound. The Pfp ester serves as an excellent leaving group, facilitating this process.

A primary competing reaction is the intramolecular aminolysis leading to the formation of a stable six-membered δ-lactam. This side product is unreactive towards further coupling and results in a truncated peptide sequence. The propensity for lactam formation is influenced by factors such as the solvent environment and the presence of base.[10]

Monitoring Workflow: A Multi-Faceted Approach

A robust monitoring strategy for this compound coupling combines qualitative colorimetric tests for real-time feedback with quantitative chromatographic analysis for definitive assessment. This integrated approach allows for timely intervention and ensures the highest possible purity of the crude peptide.

Figure 1: A comprehensive workflow for monitoring this compound coupling reactions, integrating both real-time qualitative tests and definitive quantitative analysis.

Part 1: Qualitative On-Resin Monitoring

Qualitative colorimetric tests provide a rapid and straightforward method to assess the presence or absence of free primary and secondary amines on the resin surface. These tests are invaluable for making real-time decisions during the synthesis, such as whether to extend the coupling time or perform a recoupling step.

The Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive method for detecting free primary amines.[11][12][13] A positive result (an intense blue color) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[11][14]

Protocol: Kaiser Test

Reagents:

-

Solution A: 1 g of ninhydrin in 20 mL of n-butanol.[12]

-

Solution B: 40 g of phenol in 20 mL of n-butanol.[12]

-

Solution C: 1.0 mL of a 16.5 mg/mL aqueous KCN solution diluted with 49 mL of pyridine.[12]

Procedure:

-

Withdraw a small sample of resin beads (approximately 10-15 beads) from the reaction vessel after the coupling reaction and subsequent washing steps.[12][14]

-

Place the resin beads in a small glass test tube.

-

Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[12]

-

Observe the color of the beads and the solution.

Interpretation of Results:

| Observation | Interpretation | Recommended Action |

| Intense blue beads and/or solution | Incomplete coupling; free primary amines present. | Extend coupling time or perform a recoupling. |

| Colorless to light yellow beads and solution | Complete coupling; no free primary amines detected. | Proceed to the next deprotection step. |

The Chloranil Test

The Chloranil test is particularly useful for detecting secondary amines, such as the N-terminal proline, but it can also detect primary amines.[14][15] For the coupling of this compound to an N-terminal residue other than proline, a negative Kaiser test is usually sufficient. However, if the preceding amino acid is proline, the Chloranil test becomes essential.

Protocol: Chloranil Test

Reagents:

-

Solution A: 2% (v/v) acetaldehyde in anhydrous DMF.[15]

-

Solution B: 2% (w/v) chloranil in anhydrous DMF.[15]

Procedure:

-

Take a small sample of resin beads (approximately 4-5 mg) after the coupling and washing steps.[14]

-

Place the beads in a small test tube.

-

Add 1-2 drops of Solution A and 1-2 drops of Solution B.[14][15]

-

Allow the mixture to stand at room temperature for 5 minutes.[14]

-

Observe the color of the resin beads.

Interpretation of Results:

| Observation | Interpretation | Recommended Action |

| Dark blue or green beads [11] | Incomplete coupling; free amines present. | Extend coupling time or perform a recoupling. |

| Colorless to yellowish beads [11] | Complete coupling; no free amines detected. | Proceed to the next deprotection step. |

Part 2: Quantitative Monitoring via HPLC Analysis

While colorimetric tests are excellent for in-process checks, High-Performance Liquid Chromatography (HPLC) provides a definitive and quantitative assessment of the coupling efficiency.[16][17] This is typically performed on a small, cleaved portion of the peptide-resin.

Figure 2: Step-by-step workflow for the quantitative analysis of coupling efficiency using HPLC.

Protocol: HPLC Analysis of a Test Cleavage

Materials:

-

Small sample of the peptide-resin (10-20 mg).

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[2]

-

Cold diethyl ether.

-

HPLC system with a C18 reversed-phase column.[18]

-

Mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile).

Procedure:

-

Test Cleavage:

-

Place the resin sample in a suitable reaction vessel.

-

Add the cleavage cocktail and allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to remove the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Sample Preparation for HPLC:

-

Dissolve the dried peptide in a suitable solvent (e.g., a mixture of Solvent A and B or DMSO).

-

-

HPLC Analysis:

-

Inject the sample onto the HPLC system.

-

Run a suitable gradient to separate the desired peptide from any byproducts, such as the truncated des-arginine peptide.

-

Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).[19]

-

Data Interpretation:

By comparing the peak area of the desired full-length peptide with the peak area of the truncated peptide (lacking the D-arginine residue), the coupling efficiency can be accurately quantified. A successful coupling should ideally show >99% conversion to the desired product.

Troubleshooting and Expert Recommendations

-

Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, a second coupling with fresh this compound is recommended.

-

Lactam Formation: To minimize δ-lactam formation, it is crucial to avoid prolonged exposure to basic conditions and to use optimized coupling protocols. The use of less polar solvent mixtures has been shown to reduce this side reaction.[10]

-

Aggregation: For sequences prone to aggregation, which can hinder coupling, consider using specialized resins or incorporating pseudoprolines.

-

UV Monitoring of Fmoc Deprotection: The Fmoc group's strong UV absorbance can be used to monitor the completion of the deprotection step prior to coupling, ensuring a free N-terminus is available for reaction.[20][21]

Conclusion

The successful incorporation of this compound is a critical step in the synthesis of many bioactive peptides. Due to the potential for incomplete coupling and side reactions, a diligent monitoring strategy is paramount. By combining the rapid, real-time feedback of qualitative colorimetric tests with the definitive, quantitative data from HPLC analysis, researchers can ensure the fidelity of their peptide synthesis, leading to higher purity, increased yields, and more reliable downstream applications. This multi-faceted approach transforms the monitoring process into a self-validating system, underpinning the production of high-quality synthetic peptides.

References

- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing. (2024-09-18).

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013-08-29).

- Methods and protocols of modern solid phase peptide synthesis. (2014-06-13).

- Fmoc Solid Phase Peptide Synthesis - ChemPep.

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - MDPI.

- Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec.

- Fmoc-Arg(Pbf)-OPfp Novabiochem 200132-16-7 - Sigma-Aldrich.

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction - ACS Publications. (2025-10-17).

- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications.

- HPLC Analysis and Purification of Peptides - PMC - PubMed Central.

- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides.

- Fmoc Amino Acids for SPPS - AltaBioscience.

- Color Test for Selective Detection of Secondary Amines on Resin and in Solution. (2014-10-31).

- 60017 Kaiser test kit - Sigma-Aldrich.

- Proper RP-HPLC workup following peptide synthesis? - ResearchGate. (2021-01-13).

- Do I need to protect Fmoc-Arg in solid phase peptide synthesis ? | ResearchGate. (2022-12-14).

- Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic.

- Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH.

- Pentafluorophenyl esters - Wikipedia.

- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology. (2025-09-30).

- Methods and Protocols of Modern Solid-Phase Peptide Synthesis - ResearchGate. (2025-08-06).

- Chemistry of peptide synthesis.

- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides - Indian Academy of Sciences.

- Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. (2012-05-15).

- Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D.

- (PDF) Side reactions in the SPPS of Cys-containing peptides - Academia.edu.

- Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC. (2021-12-02).

- HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex.

- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - MPG.PuRe. (2019-11-11).

- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022-02-14).

- What are the chemical properties of pentafluorophenol for peptide synthesis? - Benchchem.

- Green Chemistry Technical Support Center: Fmoc-D-Arg(Pbf)-OH - Benchchem.

- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023-01-30).

Sources

- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. peptide.com [peptide.com]

- 15. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hplc.eu [hplc.eu]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]

- 20. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 21. pure.mpg.de [pure.mpg.de]

Application Notes & Protocols: Strategic Synthesis of GLP-1 Analogs Utilizing Fmoc-D-Arg(Pbf)-OPfp

<

Introduction: The Therapeutic Promise of GLP-1 Analogs and the Role of D-Amino Acid Substitution

Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone in the management of type 2 diabetes and obesity.[1][2][3] These synthetic peptides mimic the action of endogenous GLP-1, a hormone that regulates blood sugar and appetite.[3] However, the therapeutic efficacy of native GLP-1 is hampered by its short biological half-life of less than two minutes, primarily due to rapid enzymatic degradation.[4] This has driven the development of GLP-1 analogs with enhanced stability and prolonged duration of action.

A key strategy to bolster the stability of peptide therapeutics is the incorporation of non-natural D-amino acids.[5][6][7] Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids.[5][6][7] The substitution of L-arginine with D-arginine, in particular, can confer remarkable improvements in peptide half-life while potentially modulating biological activity.[8][9] This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of GLP-1 analogs, with a specific focus on the strategic incorporation of D-arginine using the highly efficient activated building block, Fmoc-D-Arg(Pbf)-OPfp.

The Reagent in Focus: this compound

The successful synthesis of complex peptides like GLP-1 analogs hinges on the judicious selection of protected amino acid derivatives and coupling strategies. For the incorporation of D-arginine, this compound stands out as a superior reagent. Let's dissect its components to understand its advantages:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group for the α-amino group is the foundation of modern SPPS, allowing for mild and orthogonal deprotection conditions that preserve acid-labile side-chain protecting groups.[10]

-

D-Arg (D-arginine): The non-natural enantiomer of arginine, which imparts enhanced enzymatic stability to the final peptide.[5][6][7]

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A highly acid-labile protecting group for the guanidino side chain of arginine.[11][12] Its efficient removal under standard trifluoroacetic acid (TFA) cleavage conditions is a significant advantage over older protecting groups like Mtr.[11]

-

OPfp (Pentafluorophenyl ester): This is an active ester that facilitates highly efficient and rapid peptide bond formation.[13][14][15] Pfp esters are stable enough for isolation and storage yet react readily with the free amino group of the growing peptide chain, often without the need for additional coupling reagents, which can simplify the synthesis process and minimize side reactions.[14][16][17]

The combination of these features in a single building block streamlines the synthesis process, particularly for challenging residues like arginine, which can be prone to side reactions such as lactam formation.[18][19]

Visualizing the Core Synthesis Strategy

The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis for incorporating an amino acid, in this case, our target this compound.

Caption: A single coupling cycle in Fmoc-based SPPS.

Detailed Protocols for GLP-1 Analog Synthesis

This section provides a step-by-step methodology for the manual or automated solid-phase synthesis of a model GLP-1 analog incorporating a D-arginine residue.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Fmoc-Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g | Novabiochem®, Aapptec |

| This compound | Peptide synthesis grade | Sigma-Aldrich (Novabiochem®) |

| Other Fmoc-amino acids (with side-chain protection) | Peptide synthesis grade | ChemPep, Bachem |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Fisher Scientific |

| Piperidine | ACS grade | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS grade | VWR |

| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 98% | Alfa Aesar |

| Water | HPLC grade | Fisher Scientific |

| Diethyl ether | Anhydrous | VWR |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the iterative process of chain elongation on the solid support.

-

Resin Preparation:

-

Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.

-

Swell the resin in DMF for 30-60 minutes.

-

Wash the resin with DMF (3 x 1 min).

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes. This two-step process ensures complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

Dissolve 2-3 equivalents of this compound (relative to the resin loading) in a minimal amount of DMF.

-

Add the solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The use of the Pfp active ester often negates the need for additional coupling reagents.[14][16]

-

To monitor the reaction completion, a small sample of resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1 min) to remove excess activated amino acid and byproducts.

-

-

Chain Elongation:

Protocol 2: Cleavage and Deprotection

This protocol describes the release of the synthesized peptide from the resin and the removal of side-chain protecting groups.

-

Resin Preparation for Cleavage:

-

After the final coupling and deprotection cycle, wash the peptidyl-resin with DMF (3x), followed by DCM (3x).

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5 v/v/v) . This is a robust general-purpose cocktail suitable for peptides containing Arg(Pbf).[20]

-

Causality Note: TIS acts as a scavenger to trap the highly reactive cationic species generated from the Pbf and other protecting groups during cleavage, preventing side reactions with sensitive residues like tryptophan and methionine.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

-

Stir the slurry at room temperature for 2-4 hours. The removal of the Pbf group can be slower than other protecting groups, so a sufficient reaction time is crucial.[21] For peptides with multiple Arg(Pbf) residues, extending the cleavage time may be necessary.[20]

-

Self-Validation: Monitor the cleavage progress by taking a small aliquot of the TFA solution at different time points, precipitating the peptide, and analyzing it by HPLC-MS to ensure complete deprotection.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with vigorous stirring.

-

The crude peptide will precipitate as a white solid.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Analysis

The crude synthetic peptide will contain deletion sequences and other impurities, necessitating purification.[22]

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

-

Sample Preparation: Dissolve the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

Chromatography:

-

Use a preparative C18 RP-HPLC column.

-

Employ a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-65% acetonitrile over 60 minutes. The exact gradient should be optimized based on the hydrophobicity of the specific GLP-1 analog.

-

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Protocol 4: Quality Control and Characterization

-

Analytical RP-HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column. Purity should typically be >95%.

-

Mass Spectrometry (MS): Confirm the identity of the synthesized peptide by verifying that the observed molecular weight matches the theoretical calculated mass. Electrospray ionization (ESI) or MALDI-TOF are commonly used techniques.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected results for the synthesis of a model GLP-1 analog.

| Parameter | Value/Range | Rationale/Expected Outcome |

| Resin Loading | 0.3 - 0.6 mmol/g | Balances yield with the risk of aggregation during synthesis. |

| Amino Acid Equivalents | 2 - 4 eq. | Ensures a sufficient excess to drive the coupling reaction to completion. |

| Coupling Time (this compound) | 1 - 2 hours | Pfp esters are highly reactive, leading to faster coupling times. |

| Cleavage Time | 2 - 4 hours | Ensures complete removal of the Pbf group.[21] |

| Crude Purity (by HPLC) | 60 - 80% | Typical for long peptides synthesized by SPPS. |

| Final Purity (post-HPLC) | >95% | Required for biological assays and further development. |

| Overall Yield | 10 - 25% | Dependent on the length and sequence of the specific GLP-1 analog. |

Troubleshooting and Field-Proven Insights

-

Incomplete Coupling of Arginine: If the Kaiser test is positive after the initial coupling, a "double coupling" can be performed by repeating the coupling step with a fresh solution of the activated amino acid.[19] The high reactivity of the OPfp ester minimizes the likelihood of this issue.

-

Residual Pbf Protecting Group: If mass spectrometry of the crude product reveals a mass corresponding to the peptide + Pbf (+252 Da), this indicates incomplete cleavage. Extend the cleavage time or perform a second cleavage on the precipitated peptide.[21]

-

Aggregation During Synthesis: For "difficult" sequences prone to aggregation, consider using pseudoproline dipeptides or a more specialized resin like ChemMatrix®.

Conclusion: A Robust Pathway to Stabilized GLP-1 Analogs

The strategic incorporation of D-amino acids is a powerful and validated approach for enhancing the therapeutic potential of peptide drugs like GLP-1 analogs.[5][19] The use of this compound offers a highly efficient and streamlined method for introducing D-arginine into a peptide sequence during solid-phase synthesis. Its pre-activated pentafluorophenyl ester functionality accelerates coupling and can reduce the need for additional, potentially problematic coupling reagents. The protocols detailed in this application note provide a robust framework for researchers and drug development professionals to synthesize high-quality, stabilized GLP-1 analogs, paving the way for the development of next-generation therapeutics for metabolic diseases.

References

- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Kisfaludy, L., & Schön, I. (1983). Preparation and application of pentafluorophenyl esters of 9-fluorenylmethyloxycarbonyl amino acids for peptide synthesis. Synthesis, 1983(04), 325-327.

- Knappe, D., Kabankov, N., & Hoffmann, R. (2011). D-amino acid-containing antimicrobial peptides. Journal of Peptide Science, 17(5), 338-345.

-

LifeTein. (2024). Should My Peptides Have D-Amino Acids?. [Link]

-

Omizzur. (n.d.). Pbf Protecting Group Guide. [Link]

- Pearson, D. A., Blanchette, M., & Rich, D. H. (1997). Cleavage of Pbf, Pmc, and Mtr protecting groups from arginine with trifluoroacetic acid. Journal of Organic Chemistry, 62(12), 4106-4113.

-

Waters Corporation. (n.d.). Development of Separation Methods for GLP-1 Synthetic Peptides. [Link]

Sources

- 1. Structural Characterization Of GLP-1 Analogues And Formulations Using Microfluidic Modulation Spectroscopy [bioprocessonline.com]

- 2. waters.com [waters.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. biorxiv.org [biorxiv.org]

- 10. chempep.com [chempep.com]

- 11. DSpace [diposit.ub.edu]

- 12. omizzur.com [omizzur.com]

- 13. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. bachem.com [bachem.com]

- 16. chempep.com [chempep.com]

- 17. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. biotage.com [biotage.com]

- 22. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Fmoc-D-Arg(Pbf)-OPfp in SPPS

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting for challenges associated with the coupling of Fmoc-D-Arg(Pbf)-OPfp and other sterically hindered arginine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of arginine residues, particularly Fmoc-D-Arg(Pbf)-OH, notoriously difficult in SPPS?

The incorporation of arginine presents several challenges. The primary reasons are the significant steric hindrance caused by the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain[1][2]. This bulkiness can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, especially when the preceding residue is also sterically demanding[1].

Q2: What is the primary side reaction to be aware of when activating Fmoc-Arg(Pbf)-OH?

Upon activation of the carboxylic acid, the Fmoc-Arg(Pbf)-OH molecule is prone to an intramolecular cyclization. This reaction results in the formation of a stable, six-membered ring known as a δ-lactam[2][3]. This cyclized product is unreactive towards the peptide chain's N-terminus, effectively terminating the coupling reaction at that site and leading to the formation of deletion sequences where the arginine residue is missing[2][4].

Q3: Is using a pre-activated pentafluorophenyl (OPfp) ester of Fmoc-D-Arg(Pbf)-OH a good strategy?

Pentafluorophenyl esters are highly reactive acylating agents that can be effective for peptide bond formation[5]. However, for a sterically hindered and side-reaction-prone amino acid like arginine, using a stable, pre-activated form like an OPfp ester may not be the optimal strategy. The high reactivity can be beneficial, but it does not mitigate the primary issue of steric hindrance. Furthermore, if the activated ester is allowed to sit in solution for an extended period, the risk of δ-lactam formation remains. For difficult couplings, in-situ activation methods are often preferred as they generate the highly reactive species directly in the reaction vessel, allowing for immediate reaction with the resin-bound peptide[3][6].

Q4: What is "double coupling" and why is it frequently recommended for arginine?

Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction is complete[1][6]. This second exposure helps to drive the reaction to completion by increasing the probability of coupling at any remaining unreacted N-terminal amines. It is a highly effective and common strategy to overcome the slow reaction kinetics associated with sterically hindered residues like arginine, ensuring a higher yield of the desired full-length peptide[1][2].

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving low coupling efficiency with this compound.

Problem: Ninhydrin test remains strongly positive (blue beads) after coupling.

A positive ninhydrin (Kaiser) test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction[7].

Potential Cause 1: Steric Hindrance

-

Expert Analysis: The bulky Pbf group, combined with potential secondary structure formation or aggregation of the peptide on the resin, creates a sterically crowded environment that slows down the bimolecular coupling reaction[1][8]. The kinetics may be too slow for a standard coupling time to be effective.

-

Solution:

-

Implement a Double Coupling Protocol: This is the most robust solution. After the first coupling, wash the resin thoroughly with DMF and repeat the entire coupling step with fresh reagents[1][6].

-

Extend Reaction Time: For a single coupling, increase the reaction time from the standard 45-60 minutes to 2 hours or even overnight. Monitor progress with periodic ninhydrin tests[6].

-

Optimize Solvent: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP). NMP has superior solvating properties, which helps to swell the resin and disrupt peptide aggregation, making the N-terminal amine more accessible[6][9].

-

Potential Cause 2: δ-Lactam Formation

-

Expert Analysis: If you are pre-activating the Fmoc-D-Arg(Pbf)-OH to form the OPfp ester and allowing it to stand before addition to the resin, or if using in-situ reagents with a prolonged pre-activation time, a significant portion of the activated amino acid may convert to the unreactive δ-lactam[2][4]. This depletes the concentration of the active species available for coupling.

-

Solution:

-

Minimize Activation Time: If using an in-situ activation method (e.g., with HCTU/HATU), add the activation base (e.g., DIPEA) last and immediately add the solution to the resin. Avoid pre-activation times longer than 1-5 minutes[3][6].

-

Switch to a More Effective Activation Chemistry: For difficult couplings, uronium/aminium or phosphonium-based reagents are often more effective than pre-formed esters. Reagents like HATU or HCTU, when used for in-situ activation, generate a highly reactive O-acylisourea intermediate that rapidly acylates the target amine, often outcompeting lactam formation[6].

-

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting low coupling efficiency.

δ-Lactam Formation Side Reaction

Caption: Competing pathways after arginine activation.

Experimental Protocols

Protocol 1: Recommended Double Coupling for Fmoc-D-Arg(Pbf)-OH

This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes accordingly.

-

Initial Coupling:

-

Dissolve Fmoc-D-Arg(Pbf)-OH (4 eq, 0.4 mmol, 259.5 mg) and an activating agent such as HCTU (3.9 eq, 0.39 mmol, 161.6 mg) in NMP (2 mL).

-

Add DIPEA (8 eq, 0.8 mmol, 140 µL).

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 45-60 minutes with agitation.

-

Drain the reaction vessel.

-

-

Wash Cycle:

-

Wash the resin thoroughly with NMP or DMF (3 x 2 mL) to remove any unreacted reagents and byproducts.

-

-

Second Coupling:

-

Prepare a fresh solution of activated Fmoc-D-Arg(Pbf)-OH as described in step 1.1 and 1.2.

-

Add the fresh solution to the resin and let it react for another 45-60 minutes[6].

-

-

Final Wash:

-

Drain the vessel and wash the resin thoroughly (5 x 2 mL) with NMP or DMF to prepare for the final coupling test or the next deprotection step.

-

Protocol 2: The Kaiser (Ninhydrin) Test

This test is a qualitative method to detect free primary amines on the resin.

-

Sample Preparation:

-

Collect a small sample of resin beads (approx. 1-5 mg) from the reaction vessel after the coupling and wash steps.

-

Place the beads in a small glass test tube.

-

-

Reagent Addition:

-

Development:

-

Heat the test tube to 110 °C for 3-5 minutes.

-

-

Interpretation of Results:

-

Intense Blue/Purple Beads: Indicates a high concentration of unreacted amines (incomplete coupling).

-

Faintly Blue Beads: Indicates a low level of unreacted amines (coupling is nearly complete).

-

Yellow/Colorless Beads: Indicates the absence of primary amines (coupling is complete).

-

| Parameter | Standard Protocol | Recommended for Arg | Rationale |

| Amino Acid Eq. | 3-5 | 4-5 | Ensures a high concentration to drive the reaction forward. |

| Coupling Reagent | HBTU, DIC/Oxyma | HATU, HCTU | Uronium/aminium reagents form more reactive intermediates, which is beneficial for hindered couplings[6]. |

| Activation Time | 1-5 min | < 1 min (in-situ) | Minimizes the formation of the unreactive δ-lactam side product[3]. |

| Solvent | DMF | NMP | NMP is a superior solvent for preventing peptide aggregation and improving resin swelling[6][9]. |

| Reaction Time | 45-60 min | 2 x 60 min (Double Couple) | Overcomes slow kinetics due to steric hindrance by providing a second opportunity for reaction[1][2]. |

| Monitoring | Ninhydrin Test | Ninhydrin Test | Essential for confirming the completion of this difficult coupling step[7]. |

References

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.

- Why arginine should be coupled twice in SPPS? (2023).

- Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. (2025).

- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (2025). Benchchem.

- Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH. (2025). Benchchem.

- SPPS Kinetics/Stoichiometry. (2024). Reddit.

- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). NIH.

Sources

- 1. biotage.com [biotage.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. reddit.com [reddit.com]

- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

How to prevent δ-lactam formation during arginine coupling

A Scientist's Guide to Preventing δ-Lactam Formation